molecular formula C12H13NO3S B1364825 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-52-2

1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1364825
CAS No.: 63674-52-2
M. Wt: 251.3 g/mol
InChI Key: NHDHIMKQGYJLII-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-52-2) is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.30 g/mol. This high-purity compound serves as a valuable building block in medicinal chemistry and drug discovery research. The 5-oxopyrrolidine-3-carboxylic acid core, also known as a pyroglutamic acid scaffold, is a privileged structure in the design of novel bioactive molecules. Research on closely related analogues, specifically 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has demonstrated their potential as promising scaffolds for developing novel antimicrobial and anticancer agents. These analogues have shown structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile , as well as against drug-resistant fungal pathogens such as Candida auris . The presence of the (methylsulfanyl)phenyl substituent on the nitrogen atom in this compound provides a distinct electronic and steric profile, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDHIMKQGYJLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397462
Record name 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-52-2
Record name 3-Pyrrolidinecarboxylic acid, 1-[3-(methylthio)phenyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63674-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is primarily investigated for its antimicrobial and anticancer properties. Recent studies have shown that derivatives of this compound exhibit significant activity against multidrug-resistant pathogens, particularly Gram-positive bacteria and certain fungi.

Antimicrobial Activity

Research has indicated that compounds related to this structure demonstrate potent antimicrobial effects against various pathogens including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Candida auris
  • Aspergillus fumigatus

These studies utilized broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) of the compounds against these organisms, highlighting their potential as novel antimicrobial agents in the face of rising resistance .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activities. Notably, derivatives have shown cytotoxic effects in human lung cancer cell lines (A549), indicating a promising avenue for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A comprehensive study published in Nature explored the efficacy of various derivatives of pyrrolidine-based compounds, including this compound. The study reported:

  • In vitro testing against a range of multidrug-resistant bacterial strains.
  • Identification of structure-activity relationships that could guide future modifications to enhance efficacy.

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on A549 cells. The results indicated:

  • A dose-dependent response with significant cell death at higher concentrations.
  • Potential mechanisms of action involving apoptosis pathways, warranting further investigation into its use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring and modifications to the carboxylic acid group (e.g., esterification). These changes significantly impact physicochemical properties such as solubility, melting point, and bioavailability:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features References
Target compound 3-(Methylsulfanyl)phenyl C₁₂H₁₃NO₃S 263.3 N/A Moderate lipophilicity, sulfur atom
1-(5-Chloro-2-hydroxyphenyl) derivative 5-Cl, 2-OH C₁₁H₁₀ClNO₄ 255.65 159–160 Antioxidant activity
1-(4-Carboxyphenyl) derivative 4-COOH C₁₂H₁₁NO₅ 249.22 290 (dec.) High polarity, antibacterial
1-(2-Fluorophenyl) derivative 2-F C₁₁H₁₀FNO₃ 235.20 N/A Electronegative substituent
1-(4-Chloro-3-fluorophenyl) derivative 4-Cl, 3-F C₁₁H₉ClFNO₃ 257.65 N/A Dual halogen effects
Methyl ester of target analog (e.g., compound 3 in ) 4-(Methoxycarbonyl)phenyl C₁₃H₁₃NO₅ 263.25 142–143 Ester prodrug, reduced polarity

Key Observations :

  • Ester Derivatives : Methyl or methoxycarbonyl esters (e.g., compound 3 in ) lower melting points and may serve as prodrugs to enhance oral bioavailability .

Example :

  • The methyl ester derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by refluxing the parent acid with methanol and H₂SO₄, achieving a 68% yield .

Key Findings :

  • Antioxidant Activity : Chloro-hydroxyphenyl derivatives exhibit strong radical scavenging, attributed to electron-donating -OH groups stabilizing free radicals .
  • Antibacterial Potential: Carboxyphenyl derivatives coupled with azole groups show promise against Gram-positive bacteria .
  • Target Compound : The methylsulfanyl group’s role remains unexplored but may confer unique redox or enzyme-binding properties due to sulfur’s nucleophilicity .

Preparation Methods

Preparation of the Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid core can be synthesized starting from amino acid derivatives or by cyclization of suitable precursors such as itaconic acid and aromatic amines. For example, related compounds have been prepared by reacting 2-aminophenol with itaconic acid to form 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid, which serves as a key intermediate for further substitution and functionalization.

Introduction of the Methylsulfanylphenyl Group

The attachment of the 3-(methylsulfanyl)phenyl substituent to the nitrogen of the pyrrolidine ring is achieved via nucleophilic substitution or condensation reactions. This step involves reacting the pyrrolidine intermediate with a suitably substituted aromatic halide or derivative bearing the methylsulfanyl group in the meta position. This substitution is crucial to impart the desired chemical and biological properties.

Functional Group Transformations

Further chemical transformations include:

  • Esterification of the carboxylic acid group to facilitate purification or derivatization.
  • Amidation or hydrazide formation by reaction with hydrazine monohydrate or other nucleophiles, enabling the synthesis of hydrazones or related derivatives for biological evaluation.
  • Acid-catalyzed condensations with aldehydes or diketones to form heterocyclic derivatives, expanding the compound library and enhancing biological activity.

Purification and Characterization

Purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate and chromatographic techniques (e.g., silica gel chromatography). Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
  • Elemental analysis for purity assessment.
  • Mass spectrometry for molecular weight confirmation.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route adapted for this compound would include:

  • Synthesis of the pyrrolidine intermediate: React an appropriate amino acid derivative with an aromatic amine under reflux conditions to form the 5-oxopyrrolidine-3-carboxylic acid core.

  • Substitution with 3-(methylsulfanyl)phenyl group: Treat the intermediate with 3-(methylsulfanyl)phenyl halide or equivalent under basic or catalytic conditions to install the substituent on the nitrogen atom.

  • Esterification (optional): Convert the carboxylic acid to the methyl ester using methanol and sulfuric acid as catalyst to facilitate further reactions or purification.

  • Hydrazide formation and condensation: React the ester with hydrazine monohydrate in refluxing propan-2-ol to form hydrazide intermediates, which can be further condensed with aromatic aldehydes or diketones to yield hydrazones or heterocyclic derivatives.

  • Purification: Employ recrystallization and chromatographic methods to isolate the pure compound.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine core formation Amino acid derivative + aromatic amine, reflux 70-90 Base or acid catalysis depending on substrates
Aromatic substitution 3-(Methylsulfanyl)phenyl halide, base, solvent 60-85 N-alkylation or nucleophilic substitution
Esterification Methanol, sulfuric acid catalyst 80-90 Facilitates purification and further reactions
Hydrazide formation Hydrazine monohydrate, refluxing propan-2-ol 85-90 Precursor for hydrazone derivatives
Condensation with aldehydes Aromatic aldehydes, reflux, catalytic acid 60-90 Forms hydrazones with potential biological activity

Research Findings and Observations

  • The synthesis is generally high yielding with well-established reaction conditions.
  • The presence of the methylsulfanyl group on the phenyl ring is compatible with standard nucleophilic substitution and condensation reactions.
  • Hydrazide and hydrazone derivatives of the pyrrolidine carboxylic acid core exhibit promising biological activities, including anti-inflammatory effects, suggesting that the parent compound and its derivatives are valuable scaffolds for medicinal chemistry.
  • The purification and characterization protocols ensure high purity and structural confirmation, critical for subsequent biological evaluation.

Q & A

Q. What are the established synthetic routes for 1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid?

The compound is typically synthesized via a multi-step process. A common approach involves reacting substituted aniline derivatives (e.g., 3-(methylsulfanyl)aniline) with itaconic acid in boiling water to form the pyrrolidinone core . Subsequent functionalization steps, such as esterification using methanol and catalytic sulfuric acid, or condensation reactions with hydrazine derivatives, are employed to modify the carboxylic acid group . Purification often involves acid-base extraction (e.g., dissolving in NaOH and acidifying to pH 2 for crystallization) .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation relies on ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to identify key functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent patterns . Elemental analysis validates empirical formulas, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration . For diastereoselective syntheses, chiral HPLC or polarimetry may be required to assess enantiomeric purity .

Q. What pharmacological properties have been reported for pyrrolidinone derivatives structurally related to this compound?

Pyrrolidinone scaffolds are associated with antimicrobial, anticancer, and anticonvulsant activities . For example, modifications to the aryl or carboxylic acid groups can enhance binding to biological targets like enzymes or receptors. Structure-activity relationship (SAR) studies suggest that the methylsulfanyl group may influence lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and diastereoselectivity in the synthesis of this compound?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for condensation steps, while water is preferred for initial cyclization .
  • Catalysis : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency, whereas base conditions facilitate hydrazide formation .
  • Temperature control : Reflux conditions (100–120°C) are critical for cyclization but may require adjustment to avoid side reactions like decarboxylation .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can be explored to enhance diastereoselectivity .

Q. How do contradictory data in pharmacological assays arise, and how should they be resolved?

Discrepancies in bioactivity data may stem from:

  • Assay variability : Differences in cell lines (e.g., 2D vs. 3D tumor models) or enzyme isoforms can alter results .
  • Compound stability : Hydrolytic degradation of the ester or amide bonds under physiological pH should be assessed via HPLC-MS .
  • Off-target effects : Use knockout models or selective inhibitors to validate target specificity. For example, PYCR1 enzyme inhibition assays can clarify metabolic interactions .

Q. What computational methods are suitable for predicting the reactivity or binding affinity of this compound?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization energetics) and transition states .
  • Molecular docking : Screens against target proteins (e.g., antimicrobial enzymes or cancer-related receptors) using software like AutoDock or Schrödinger .
  • QSAR models : Correlate substituent effects (e.g., methylsulfanyl vs. fluorophenyl) with bioactivity data to guide synthetic priorities .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (DMSO-d⁶)δ 2.5 (s, SCH₃), δ 7.2–7.8 (m, aryl-H), δ 3.2–3.6 (pyrrolidinone-H)
FT-IR1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C-N), 2550 cm⁻¹ (S-CH₃)

Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Decarboxylated derivativeProlonged heating in acidic conditionsReduce reaction time, use milder acids
RacemizationHigh-temperature esterificationEmploy low-T catalysts (e.g., DMAP)

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